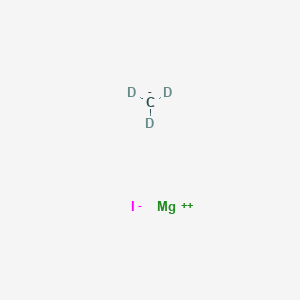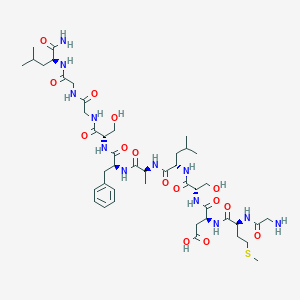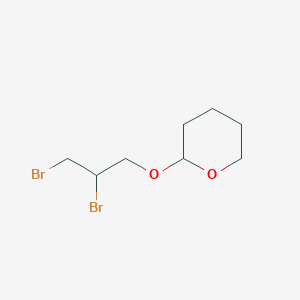
2-(2,3-dibromopropoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14Br2O2 and a molecular weight of 302.00 g/mol. It is an intermediate in the synthesis of diacylglycerol analogs, which are potential second-messenger antagonists. This compound is characterized by its colorless oil appearance and solubility in solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate.
Preparation Methods
The synthesis of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves the reaction of tetrahydro-2H-pyran with 2,3-dibromopropanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate to facilitate the process . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various reducing or oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of diacylglycerol analogs, which are studied for their potential as second-messenger antagonists.
Biology: The compound’s derivatives are explored for their biological activities, including potential therapeutic applications.
Medicine: Research into the compound’s analogs may lead to the development of new drugs targeting specific signaling pathways.
Industry: The compound is used in the production of various chemical products, including polymers and other organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves its interaction with molecular targets in biological systems. As an intermediate in the synthesis of diacylglycerol analogs, it may influence signaling pathways by acting as a second-messenger antagonist. The exact molecular targets and pathways involved depend on the specific analogs synthesized from this compound.
Comparison with Similar Compounds
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran can be compared with similar compounds such as:
2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound has a similar structure but with only one bromine atom, making it less reactive in substitution reactions.
2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a bromomethyl group instead of the dibromopropoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its dibromopropoxy group, which provides distinct reactivity and potential for various chemical transformations .
Properties
IUPAC Name |
2-(2,3-dibromopropoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNLJGFDBBJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
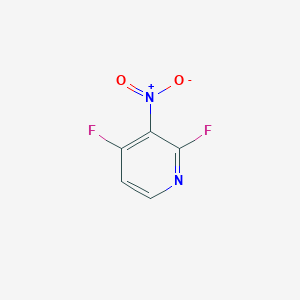
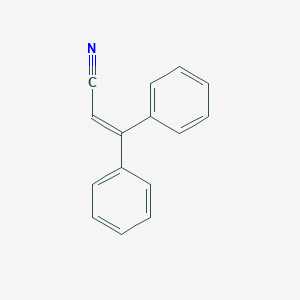
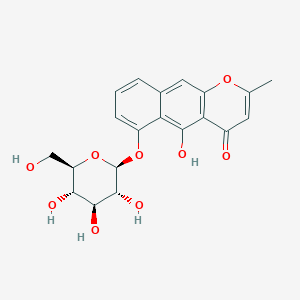
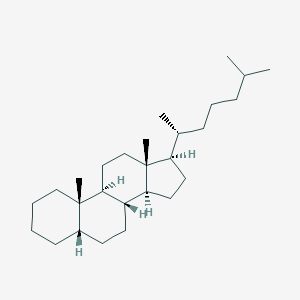
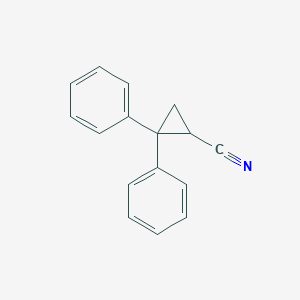
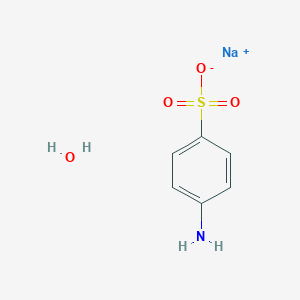
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
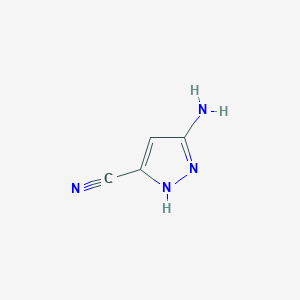
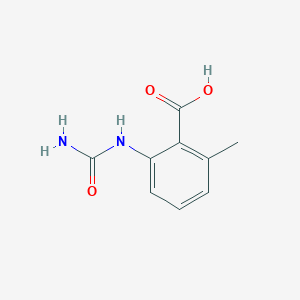
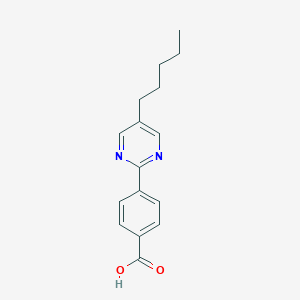
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)
